N,N-Bis(2-chloroethyl)-N',N'-bis(carboxymethyl)ethylenediamine dihydrochloride

Description

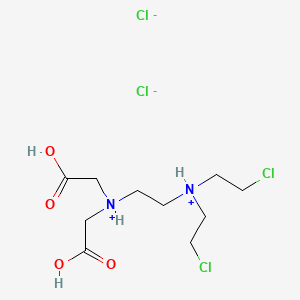

N,N-Bis(2-chloroethyl)-N',N'-bis(carboxymethyl)ethylenediamine dihydrochloride is a bifunctional ethylenediamine derivative characterized by two 2-chloroethyl groups and two carboxymethyl groups attached to the nitrogen atoms of the ethylenediamine backbone. The compound exists as a dihydrochloride salt, enhancing its solubility in aqueous environments.

Properties

CAS No. |

91192-75-5 |

|---|---|

Molecular Formula |

C10H20Cl4N2O4 |

Molecular Weight |

374.1 g/mol |

IUPAC Name |

2-[bis(carboxymethyl)azaniumyl]ethyl-bis(2-chloroethyl)azanium;dichloride |

InChI |

InChI=1S/C10H18Cl2N2O4.2ClH/c11-1-3-13(4-2-12)5-6-14(7-9(15)16)8-10(17)18;;/h1-8H2,(H,15,16)(H,17,18);2*1H |

InChI Key |

RKJCHNZBFWVQCF-UHFFFAOYSA-N |

Canonical SMILES |

C(C[NH+](CC(=O)O)CC(=O)O)[NH+](CCCl)CCCl.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-[bis(carboxymethyl)azaniumyl]ethyl-bis(2-chloroethyl)azaniumdichloride involves several steps. One common method includes the reaction of ethylenediamine with chloroacetic acid to form the intermediate bis(carboxymethyl)ethylenediamine. This intermediate is then reacted with 2-chloroethylamine hydrochloride under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

2-[bis(carboxymethyl)azaniumyl]ethyl-bis(2-chloroethyl)azaniumdichloride undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Complex Formation: The carboxymethyl groups can form complexes with metal ions, which can be useful in various applications.

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[bis(carboxymethyl)azaniumyl]ethyl-bis(2-chloroethyl)azaniumdichloride has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[bis(carboxymethyl)azaniumyl]ethyl-bis(2-chloroethyl)azaniumdichloride involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The carboxymethyl groups can chelate metal ions, affecting their availability and activity in biological systems.

Comparison with Similar Compounds

N,N-Bis(2-chloroethyl)-N'-cyclohexyl-N'-methylethylenediamine dihydrochloride

- CAS No.: 101418-36-4

- Molecular Formula : C₁₃H₂₈Cl₄N₂

- Molecular Weight : 354.19 g/mol

- Key Features: Substituted with a cyclohexyl and methyl group on one nitrogen atom. Exhibits tumorigenic activity as an anti-cancer agent, with an intraperitoneal LD₅₀ of 30 mg/kg in rats .

- Applications : Primarily used in experimental oncology for its alkylating properties.

N,N-Bis(2-chloroethyl)-DL-alanine hydrochloride (Alanine Mustard)

- CAS No.: 2752-21-8

- Molecular Formula : C₇H₁₅Cl₂N₂O₂

- Key Features: Incorporates a DL-alanine moiety, introducing a chiral center and carboxylic acid group.

- Applications : Historical use as an alkylating chemotherapeutic agent, though largely replaced by newer derivatives.

Cyclophosphamide

- Molecular Formula : C₇H₁₅Cl₂N₂O₂P

- Key Features :

- Applications: Widely used in chemotherapy and immunosuppression.

N-Benzyl-N',N'-bis(2-chloroethyl)-N-methylethylenediamine dihydrochloride

- Molecular Formula : C₁₄H₂₂Cl₂N₂

- The benzyl group may enhance cytotoxicity but also increase off-target effects compared to the carboxymethylated target compound .

Structural and Functional Analysis

Structural Differences

Physicochemical Properties

- Solubility: The carboxymethyl groups in the target compound improve aqueous solubility, critical for intravenous administration. In contrast, cyclohexyl or benzyl substituents (e.g., ) reduce solubility, necessitating formulation adjustments.

- Stability : Compounds requiring metabolic activation (e.g., cyclophosphamide) exhibit pH-dependent stability, whereas the target compound’s direct reactivity may simplify storage and dosing.

Anti-Cancer Efficacy

Chelation Potential

- The carboxymethyl groups in the target compound may bind metal ions (e.g., Ca²⁺, Fe³⁺), suggesting utility in metal overload disorders or radiopharmaceuticals. This distinguishes it from analogs lacking chelating moieties.

Biological Activity

N,N-Bis(2-chloroethyl)-N',N'-bis(carboxymethyl)ethylenediamine dihydrochloride, often referred to as "bis(chloroethyl) ethylenediamine," is a chemical compound with significant biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C10H20Cl4N2O4

- Molecular Weight : 303.15 g/mol

- CAS Number : 91192-75-5

Structural Representation

The compound features two chloroethyl groups attached to an ethylenediamine backbone, with carboxymethyl substituents enhancing its solubility and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C10H20Cl4N2O4 |

| Molecular Weight | 303.15 g/mol |

| Solubility | Soluble in water |

| pH | Acidic (due to dihydrochloride) |

The biological activity of this compound primarily involves its role as an alkylating agent. Alkylating agents function by adding alkyl groups to DNA, leading to cross-linking and subsequent cell death, particularly in rapidly dividing cells such as cancer cells. This mechanism is similar to that of well-known chemotherapeutic agents.

Anticancer Activity

Research has demonstrated the compound's efficacy against various cancer cell lines. In vitro studies indicate that it can induce apoptosis in tumor cells through DNA damage and inhibition of cellular proliferation.

Case Study: Efficacy in Cancer Treatment

A study published in Cancer Chemotherapy and Pharmacology evaluated the effects of this compound on human leukemia cell lines. The findings revealed:

- IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines.

- Mechanism : The compound caused significant DNA strand breaks, confirmed by the comet assay.

Cytotoxicity and Safety Profile

While effective against cancer cells, the compound's cytotoxicity extends to normal cells, raising concerns about its therapeutic index. Studies indicate:

- Toxicity Levels : Higher concentrations lead to increased cytotoxicity in non-cancerous cells.

- Safety Studies : Animal studies have shown dose-dependent toxicity, necessitating careful monitoring during therapeutic applications.

Table 2: Summary of Biological Studies

| Study Type | Findings |

|---|---|

| In Vitro Cell Line | Induced apoptosis in leukemia cells |

| IC50 Range | 5 - 15 µM for various cancer cell lines |

| Comet Assay | Significant DNA damage observed |

| Animal Studies | Dose-dependent toxicity noted |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.